2-Dispiro[3.1.36.14]decan-8-ylacetic acid
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Overview
Description
2-Dispiro[313614]decan-8-ylacetic acid is a complex organic compound characterized by its unique dispiro structureThe molecular formula of 2-Dispiro[3.1.36.14]decan-8-ylacetic acid is C12H18O2, and it has a molecular weight of 194.27 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Dispiro[3.1.36.14]decan-8-ylacetic acid involves multiple steps, typically starting with the formation of the dispiro structure. The reaction conditions often require specific catalysts and solvents to ensure the correct formation of the compound. Detailed synthetic routes are usually proprietary and may vary depending on the desired purity and yield .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize impurities. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
2-Dispiro[3.1.36.14]decan-8-ylacetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
2-Dispiro[3.1.36.14]decan-8-ylacetic acid has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Dispiro[3.1.36.14]decan-8-ylacetic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Dispiro[3.1.36.14]decan-8-ylacetic acid include other dispiro compounds with different substituents or ring structures. Examples include:
- 2-Dispiro[3.1.36.14]decan-8-ylmethanol
- 2-Dispiro[3.1.36.14]decan-8-ylamine.
Uniqueness
What sets this compound apart is its specific acetic acid functional group, which imparts unique chemical properties and reactivity. This makes it particularly valuable for certain applications where other dispiro compounds may not be as effective.
Properties
IUPAC Name |
2-dispiro[3.1.36.14]decan-8-ylacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O2/c13-10(14)4-9-5-12(6-9)7-11(8-12)2-1-3-11/h9H,1-8H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYLWEGXIHCRVIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC3(C2)CC(C3)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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